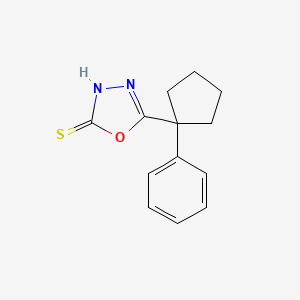

5-(1-苯基环戊基)-1,3,4-恶二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol" belongs to the class of 1,3,4-oxadiazole compounds, which are known for their diverse pharmacological activities. The oxadiazole nucleus, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, is a crucial structural motif in medicinal chemistry due to its biological significance and chemical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the conversion of appropriate benzoic acids into their corresponding esters, followed by the formation of hydrazides. These hydrazides are then converted into 1,3,4-oxadiazole derivatives through cyclization reactions. The synthesized compounds are typically confirmed using spectroscopic techniques such as 1H-NMR, IR, UV-Vis, and mass spectral data (R., Kumar, Kumar, & L., 2017).

科学研究应用

抗菌活性

研究表明,5-苯基-1,3,4-恶二唑-2-硫醇的衍生物对包括金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和各种真菌在内的常见病原体表现出有效的抗菌作用。例如,含有5-苯基-1,3,4-恶二唑-2-硫醇类似物的四级铵盐新化合物显示出显著的抗菌活性,细胞毒性相对较低,表明在临床或农业应用中具有潜力 (Xie et al., 2017)。此外,对5-苯基-1,3,4-恶二唑-2-硫醇的光谱和生物学研究证实了其对细菌和真菌菌株的功效 (R. et al., 2017)。

抗癌和细胞毒性活性

具有5-苯基-1,3,4-恶二唑-2-硫醇骨架的化合物已被探索其抗癌特性。一项针对含有杂环硫醇ato配体的双核和四核镓(III)配合物的研究,包括5-苯基-1,3,4-恶二唑-2-硫醇,揭示了对多种癌细胞系显着的细胞毒性,表明一种潜在的机制涉及细胞凋亡诱导 (Gallego et al., 2011)。另一项研究努力合成了靶向抑制肿瘤生长的衍生物,展示了与这些化合物相关的生物活性的多样性 (Gudipati et al., 2011)。

酶抑制

发现5-芳基-1,3,4-恶二唑-2-硫醇抑制反式肉桂酸4-羟化酶(C4H)等酶,这在植物次级代谢产物生物合成中很重要。这表明在农业和植物生物化学中具有潜在应用,其中酶调节可以导致开发新的作物保护和增强策略 (Yamada et al., 2004)。

材料科学和缓蚀

在材料科学领域,5-苯基-1,3,4-恶二唑-2-硫醇衍生物已显示出作为腐蚀性环境中金属的缓蚀剂的希望,表明它们在工业应用中具有防止腐蚀的潜力 (Ammal et al., 2018)。

未来方向

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of “5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol” and related compounds, as well as the development of more efficient and sustainable synthetic methods .

属性

IUPAC Name |

5-(1-phenylcyclopentyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c17-12-15-14-11(16-12)13(8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUURERUVIZSRTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(1-Phenyl-cyclopentyl)-[1,3,4]oxadiazole-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)